![molecular formula C12H10N4 B11728300 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11728300.png)
6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry. The structure of 2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine consists of a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a phenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .
Industrial Production Methods
the scalability of the microwave-mediated synthesis and the use of metal-free oxidative N-N bond formation suggest potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction of triazolo derivatives to dihydro derivatives has been demonstrated.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolo derivatives, dihydro derivatives, and other functionalized compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibits promising anticancer properties. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound induces apoptosis in breast cancer cells by activating specific signaling pathways related to cell death and survival mechanisms .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicated that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents . Its mechanism of action appears to involve disrupting microbial cell membranes and inhibiting essential metabolic processes.
Anti-inflammatory Effects
In the context of inflammatory diseases, this compound has shown potential as an anti-inflammatory agent. Studies suggest that it can modulate inflammatory cytokines and reduce markers of inflammation in vitro and in vivo. This property positions it as a candidate for treating conditions like rheumatoid arthritis and other chronic inflammatory disorders .
Drug Design
The unique structure of this compound makes it an attractive scaffold for drug design. Medicinal chemists are exploring derivatives of this compound to enhance its potency and selectivity against specific biological targets. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile and minimize toxicity .
Delivery Systems
Innovative drug delivery systems incorporating this compound are being developed to improve bioavailability and therapeutic efficacy. Nanoparticle-based carriers are being investigated to facilitate targeted delivery to tumor sites while reducing systemic side effects associated with conventional chemotherapy .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A (2023) | Anticancer Activity | Induced apoptosis in breast cancer cell lines through specific signaling pathways. |
Study B (2023) | Antimicrobial Properties | Significant activity against Gram-positive and Gram-negative bacteria; effective against fungal strains as well. |
Study C (2023) | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in animal models of arthritis. |
Mechanism of Action
The mechanism of action of 2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridines and triazolopyrimidines, such as:
Uniqueness
2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an inverse agonist and enzyme inhibitor sets it apart from other similar compounds .
Biological Activity
6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS No. 31052-93-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C12H10N4, with a molecular weight of 210.24 g/mol. The compound is characterized by a triazole ring fused to a pyridine structure, with a phenyl group substituent that enhances its lipophilicity and potential biological interactions .
Synthesis
Recent studies have focused on the synthesis of various derivatives of triazolo-pyridines to explore their biological activities. The synthetic routes typically involve the cyclization of appropriate precursors under acidic or basic conditions, often utilizing microwave-assisted methods to improve yields and reduce reaction times .
Antiviral Activity
Research indicates that derivatives of triazolo-pyridines exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit the RNA-dependent RNA polymerase (RdRP) in influenza viruses. These compounds disrupt the interaction between PA and PB1 subunits of the RdRP complex, demonstrating significant antiviral activity in vitro .
Anti-inflammatory Effects
The anti-inflammatory potential of triazolo-pyridine derivatives has also been explored. Some studies report that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antichlamydial Activity
Another area of investigation is the antichlamydial activity of related compounds. Research has shown that certain derivatives possess selective activity against Chlamydia species, suggesting that modifications in the triazole and pyridine structures can lead to enhanced antimicrobial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazolo-pyridine derivatives. Key factors influencing activity include:
- Substituent effects : The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly affects biological activity.
- Ring structure : Variations in the triazole and pyridine moieties can lead to different binding affinities for biological targets.
- Hydrophobicity : The lipophilicity imparted by the phenyl group enhances membrane permeability and bioavailability .
Case Studies
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-12-14-11-7-6-10(8-16(11)15-12)9-4-2-1-3-5-9/h1-8H,(H2,13,15) |
InChI Key |
OAJIRBMITRHGDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC(=N3)N)C=C2 |
Origin of Product |
United States |
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